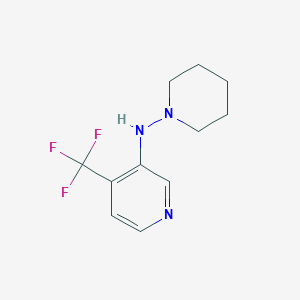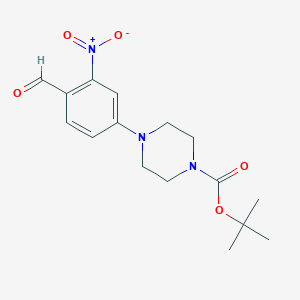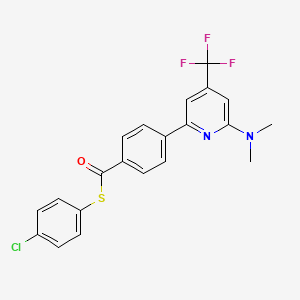![molecular formula C18H17F3N4 B1401742 Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311279-45-4](/img/structure/B1401742.png)
Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Overview
Description
The compound “Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and a pyridine ring . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a phenyl ring and a pyridine ring .
Scientific Research Applications
- Field : Medicinal Chemistry .
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
- Field : Agricultural Chemistry .
- Application : Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .
- Methods : Twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .
- Results : The herbicidal activity assays showed that certain compounds had an excellent inhibition effect on barnyard grass in greenhouse experiment .
Imidazole Containing Compounds
Herbicide Synthesis
- Field : Medicinal Chemistry .
- Application : Certain imidazole derivatives have shown potential for anti-tubercular activity .
- Methods : Compounds were synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain .
- Results : Certain compounds showed potent anti-tubercular activity .
- Field : Agricultural Chemistry .
- Application : Pyrazole-containing compounds have been used in the development of heterocyclic agrochemicals .
- Methods : Derivatives were synthesized and their herbicidal activity was tested .
- Results : Certain compounds had an excellent inhibition effect on barnyard grass .
- Field : Biochemistry .
- Application : Certain compounds have shown significant activity on the kinase p70S6Kβ .
- Methods : The compounds were tested for their inhibitory potency on the intended target kinase, MPS1 .
- Results : Although the inhibitor did not show the expected inhibitory potency on MPS1, it found significant activity on the kinase p70S6Kβ .
Anti-tubercular Potential
Potential Herbicide
Kinase Inhibition
Cancer Treatment
- Field : Medicinal Chemistry .
- Application : Certain imidazole derivatives show different biological activities such as anti-inflammatory and antitumor .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : Some compounds showed potent anti-inflammatory and antitumor activities .
- Field : Medicinal Chemistry .
- Application : Certain imidazole derivatives show different biological activities such as antioxidant and antiviral .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : Some compounds showed potent antioxidant and antiviral activities .
- Field : Medicinal Chemistry .
- Application : Certain imidazole derivatives show different biological activities such as anti-allergic and antipyretic .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : Some compounds showed potent anti-allergic and antipyretic activities .
- Field : Medicinal Chemistry .
- Application : Certain imidazole derivatives show different biological activities such as anti-amoebic and antihelmintic .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : Some compounds showed potent anti-amoebic and antihelmintic activities .
- Field : Medicinal Chemistry .
- Application : Certain imidazole derivatives show different biological activities such as antifungal and ulcerogenic .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : Some compounds showed potent antifungal and ulcerogenic activities .
- Field : Agricultural Chemistry .
- Application : Pyrazole-containing compounds have received attention for the development of new pesticides in recent years .
- Methods : Derivatives were synthesized and their pesticidal activity was tested .
- Results : Certain compounds had a good control effect on pests .
Anti-Inflammatory and Antitumor Activities
Antioxidant and Antiviral Activities
Anti-Allergic and Antipyretic Activities
Anti-Amoebic and Antihelmintic Activities
Antifungal and Ulcerogenic Activities
Potential Pesticide
Future Directions
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . Therefore, the study of such compounds could be a potential area for future research.
properties
IUPAC Name |
N,N-dimethyl-6-[4-(1-methylpyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4/c1-24(2)17-11-14(18(19,20)21)10-16(22-17)13-6-4-12(5-7-13)15-8-9-25(3)23-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFHAKQKDICOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



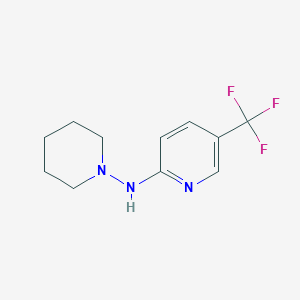
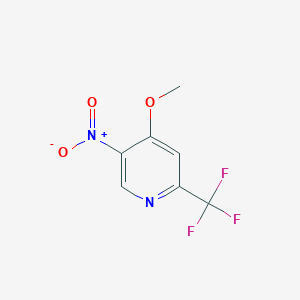
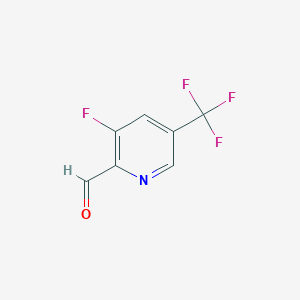
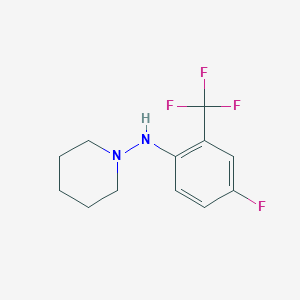
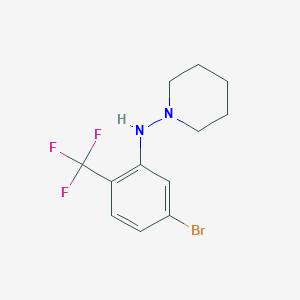
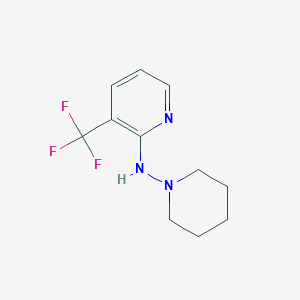

![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)
![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)
![2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone](/img/structure/B1401673.png)
![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)
